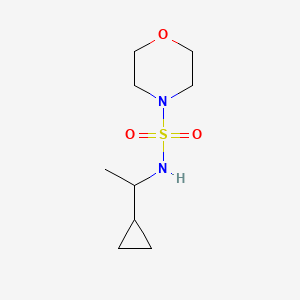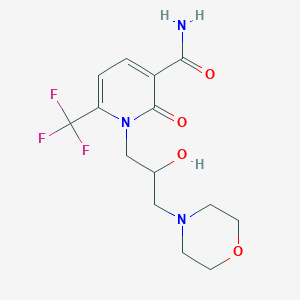
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine, also known as PEA-15, is a small molecule that has been studied for its potential therapeutic applications in various diseases. PEA-15 is a member of the phosphoprotein enriched in astrocytes (PEA) family, which plays a crucial role in regulating cell proliferation, apoptosis, and inflammation.
作用機序
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine exerts its biological effects by binding to various proteins, including extracellular signal-regulated kinase (ERK), death-associated protein kinase (DAPK), and phosphatidylinositol 3-kinase (PI3K). n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine can inhibit the activation of ERK, which is involved in cell proliferation and survival. n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine can also activate DAPK, which is involved in apoptosis. In addition, n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine can inhibit the activity of PI3K, which is involved in cell survival and proliferation.
Biochemical and physiological effects:
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, improvement of insulin sensitivity, and neuroprotective effects. n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine can also regulate inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine has several advantages for lab experiments, including its small size, stability, and ease of synthesis. However, n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine can be difficult to purify and can have low solubility in aqueous solutions.
将来の方向性
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine has several potential future directions for research, including the development of n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine-based therapies for cancer, diabetes, and neurodegenerative diseases. Studies can also focus on the identification of new binding partners for n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine and the development of n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine analogs with improved pharmacological properties. In addition, studies can focus on the elucidation of the molecular mechanisms underlying the biological effects of n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine.
合成法
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine can be synthesized using a variety of methods, including the reaction of 1-phenylpropan-1-amine with 1H-pyrazole-1-carboxaldehyde in the presence of a base. Another method involves the reaction of 1-phenylpropan-1-amine with 2-bromo-1-phenylethanone, followed by the reaction with sodium azide and then copper (I) iodide to obtain n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine.
科学的研究の応用
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative diseases. Studies have shown that n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine has also been shown to improve insulin sensitivity and glucose metabolism in diabetic animal models. In addition, n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine has been studied for its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-phenyl-N-(2-pyrazol-1-ylethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-2-14(13-7-4-3-5-8-13)15-10-12-17-11-6-9-16-17/h3-9,11,14-15H,2,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXGRTZHNXFNDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)
![2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7572023.png)
![4-[(E)-3-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-oxoprop-1-enyl]-N,N-diethylbenzenesulfonamide](/img/structure/B7572030.png)

![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B7572051.png)


![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine](/img/structure/B7572079.png)
![1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572085.png)

![N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7572094.png)
![[3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea](/img/structure/B7572104.png)

